molecular formula C7H10N2 B14903027 2-Azaspiro[3.3]heptane-6-carbonitrile

2-Azaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B14903027
M. Wt: 122.17 g/mol
InChI Key: MJQJEMSLAJRLTN-UHFFFAOYSA-N
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Description

2-Azaspiro[3.3]heptane-6-carbonitrile is a spirocyclic compound featuring a unique bicyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in drug discovery and development. The spirocyclic framework provides a rigid and sterically constrained structure, which can enhance the biological activity and selectivity of drug candidates.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, primary amines, and various substituted spirocyclic compounds .

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The rigid spirocyclic structure allows for precise binding to these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaspiro[3.3]heptane-6-carbonitrile is unique due to its nitrile functional group, which provides additional reactivity and versatility in chemical synthesis. The spirocyclic structure also imparts rigidity, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

2-azaspiro[3.3]heptane-6-carbonitrile

InChI

InChI=1S/C7H10N2/c8-3-6-1-7(2-6)4-9-5-7/h6,9H,1-2,4-5H2

InChI Key

MJQJEMSLAJRLTN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CNC2)C#N

Origin of Product

United States

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